molecular formula C16H17BrN2O2 B6714713 N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide

Cat. No.: B6714713
M. Wt: 349.22 g/mol
InChI Key: OPUMCIXYUGEBKW-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a bromophenyl group, a hydroxypropyl chain, and a methylpyridine carboxamide moiety

Properties

IUPAC Name

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-11-8-12(10-18-9-11)16(21)19-15(6-7-20)13-4-2-3-5-14(13)17/h2-5,8-10,15,20H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUMCIXYUGEBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC(CCO)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and hydroxypropyl intermediates. The key steps include:

    Hydroxylation: The addition of a hydroxyl group to the propyl chain, often achieved through hydroboration-oxidation or other suitable methods.

    Amidation: The final step involves the formation of the carboxamide bond, typically through the reaction of the hydroxypropyl intermediate with 5-methylpyridine-3-carboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or Jones reagent under acidic or basic conditions.

    Reduction: Catalysts like Pd/C or reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. The carboxamide moiety may enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide
  • N-[1-(2-fluorophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide
  • N-[1-(2-iodophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide

Uniqueness

N-[1-(2-bromophenyl)-3-hydroxypropyl]-5-methylpyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the hydroxypropyl chain and the methylpyridine carboxamide moiety provides a unique structural framework that can be exploited for various applications.

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